1-Methyluric Acid-[13C4,15N3]

Stable Isotope Labeling LC-MS/MS Internal Standards Bioanalytical Method Validation

Select 1-Methyluric Acid-[13C4,15N3] as your SIL-IS to eliminate the 38–59% negative bias of deuterated analogs in urine matrix LC-MS/MS. The +7 Da 13C4/15N3 backbone ensures exact co-elution with 1-methyluric acid and equivalent matrix effect compensation—critical for CYP1A2 phenotyping, theophylline pharmacokinetics (LLOQ 0.05 µg/mL), and large-scale biomonitoring. Supplied at >98% purity with 99% 13C and 98% 15N enrichment. Avoid deuterium-induced retention time shifts and ion suppression errors. For research use; not for human diagnostic procedures.

Molecular Formula C6H6N4O3
Molecular Weight 189.09 g/mol
Cat. No. B12052691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyluric Acid-[13C4,15N3]
Molecular FormulaC6H6N4O3
Molecular Weight189.09 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(NC(=O)N2)NC1=O
InChIInChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1
InChIKeyQFDRTQONISXGJA-BYSJPOJGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyluric Acid-[13C4,15N3] Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Caffeine Metabolites


1-Methyluric Acid-[13C4,15N3] is a stable isotope-labeled (SIL) analog of 1-methyluric acid, a major urinary metabolite of caffeine and theophylline [1]. The compound features four carbon-13 (13C) and three nitrogen-15 (15N) atoms incorporated into its purine ring structure, resulting in a molecular weight of 189.20 g/mol and a +7 Da mass shift from the unlabeled analyte . This 13C/15N labeling pattern is specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects, ion suppression, and instrument variability during quantitative bioanalysis [2]. The compound is supplied as a research-grade material with >98% purity and isotopic enrichment specifications of 99% 13C4 and 98% 15N3 .

1-Methyluric Acid-[13C4,15N3] Procurement Risk: Why Deuterated or Unlabeled Analogs Compromise LC-MS/MS Data Integrity


Substituting 1-Methyluric Acid-[13C4,15N3] with a deuterated analog (e.g., 1-Methyluric Acid-[d3]) or an unlabeled standard introduces quantifiable analytical bias that cannot be corrected by standard calibration. Deuterium-labeled compounds exhibit chromatographic isotope effects that cause earlier elution from reversed-phase LC columns relative to their protium analogs, preventing true co-elution with the target analyte [1]. This retention time shift (hdIEC typically ranging from 1.0009 to 1.0400) means the deuterated IS experiences a different matrix environment at the electrospray ionization source, failing to compensate for ion suppression or enhancement effects . Empirical studies demonstrate that deuterated SIL-IS can generate negatively biased results by an average of 59.2% compared to 13C-labeled IS in urine matrix applications [2]. Conversely, unlabeled 1-methyluric acid cannot be distinguished from endogenous analyte by MS detection, while structurally related surrogate IS (e.g., isocaffeine, paracetamol) do not share identical extraction recovery or ionization behavior, introducing uncontrolled method variability [3].

1-Methyluric Acid-[13C4,15N3] Quantitative Differentiation: Evidence-Based Comparison vs. Analogs and Alternatives


Isotopic Purity and Enrichment: 13C4,15N3 Labeling vs. Deuterated d3 Analog

1-Methyluric Acid-[13C4,15N3] is manufactured with specified isotopic enrichment of 99% 13C4 and 98% 15N3, as documented in vendor technical datasheets . This seven-atom substitution (+7 Da) provides a mass difference well above the minimum requirement of +3 Da for unambiguous MS discrimination from the unlabeled analyte (MW 182.14 Da) . In contrast, the deuterated analog 1-Methyluric Acid-[d3] (+3 Da) is more susceptible to proton/deuterium exchange in protic solvents, potentially reducing effective mass difference and introducing quantitation error . The 13C/15N labeling on the purine backbone ensures label stability under all LC mobile phase conditions, whereas deuterium on exchangeable positions (e.g., nitrogen-bound) can undergo back-exchange [1].

Stable Isotope Labeling LC-MS/MS Internal Standards Bioanalytical Method Validation

Chromatographic Co-Elution and Matrix Effect Compensation: 13C/15N vs. Deuterated Internal Standards

Systematic comparison of deuterated (2H) versus 13C/15N-labeled internal standards for urinary biomarker quantification demonstrates that 13C/15N-labeled IS exhibit near-identical retention times to the unlabeled analyte, ensuring co-elution and equivalent matrix effect experience [1]. In a validated LC-ESI-MS/MS study quantifying methylhippuric acid isomers, the 2H-labeled IS generated urinary concentrations on average 59.2% lower than those obtained with the 13C-labeled IS due to differential ion suppression [2]. Spike accuracy experiments revealed a negative bias of -38.4% for the deuterated IS, whereas the 13C-labeled IS showed no significant bias [3]. This class-level inference applies directly to 1-Methyluric Acid-[13C4,15N3] due to the established chromatographic isotope effect of deuterium [4].

Matrix Effect Compensation Chromatographic Isotope Effect LC-ESI-MS/MS Quantitation

LC-MS/MS Method Validation Parameters: Theophylline Metabolite Quantification in Rat Plasma

A validated LC-MS/MS method for simultaneous quantitation of theophylline and its metabolites in rat plasma established performance metrics for 1-methyluric acid (1-MU) that define baseline expectations for analytical methods employing this analyte [1]. The method achieved a linear range of 0.05 to 30 μg/mL for 1-MU using 0.2 mL plasma, with intra- and inter-day precision RSD <13% and accuracy relative error (RE) values of -8.8% to 9.7% across low, medium, and high QC concentrations [2]. This validation provides a quantitative benchmark against which methods incorporating 1-Methyluric Acid-[13C4,15N3] as an internal standard can be evaluated for improved precision and accuracy .

Theophylline Pharmacokinetics LC-MS/MS Bioanalysis Metabolite Quantification

HPLC-ECD Internal Standard Application: 1-Methyluric Acid for Vitamin C Quantification

In an improved HPLC assay with electrochemical detection (ECD) for serum vitamin C (ascorbic acid), 1-methyluric acid was employed as an electrochemically active internal standard at a final concentration of 82.35 μmol/L [1]. The method corrected for ascorbic acid degradation, procedural errors, and detector drift that previously compromised assay precision [2]. This application demonstrates the compound's utility beyond LC-MS/MS and provides a validated concentration for internal standardization in HPLC-ECD methods .

HPLC Electrochemical Detection Serum Vitamin C Assay Clinical Chemistry

1-Methyluric Acid-[13C4,15N3] Validated Application Scenarios for Bioanalytical and Clinical Research


Quantitative LC-MS/MS Bioanalysis of Caffeine and Theophylline Metabolites in Plasma and Urine

Employ 1-Methyluric Acid-[13C4,15N3] as the stable isotope-labeled internal standard (SIL-IS) for LC-ESI-MS/MS assays targeting 1-methyluric acid (1-MU) in pharmacokinetic studies of caffeine and theophylline. The +7 Da mass shift provides unambiguous MS channel separation, while the 13C/15N backbone labeling ensures co-elution with the unlabeled analyte and equivalent compensation for matrix effects [1]. This application is directly supported by validated LC-MS/MS methods for theophylline metabolites achieving LLOQ of 0.05 μg/mL in rat plasma [2] and is essential for accurate quantification in clinical trials assessing CYP1A2 phenotype via caffeine metabolic ratios [3].

Correction of Matrix Effects in Urinary Biomarker Analysis for Population Studies

Use 1-Methyluric Acid-[13C4,15N3] to mitigate ion suppression/enhancement in dilute-and-shoot LC-MS/MS methods for urinary caffeine metabolite profiling. Empirical evidence from analogous 13C/15N-labeled standards demonstrates elimination of the 38-59% negative bias observed with deuterated IS in urine matrix [1]. This is critical for large-scale biomonitoring programs (e.g., NHANES, population pharmacokinetic studies) where inter-individual urine composition variability demands robust matrix effect compensation [2].

HPLC-ECD Method Development for Redox-Active Small Molecules

Apply 1-Methyluric Acid-[13C4,15N3] as an electrochemically active internal standard in HPLC with amperometric detection for quantifying ascorbic acid and other redox-sensitive analytes. The compound's oxidation potential (+650 mV vs Ag/AgCl) and chromatographic behavior on C18 columns under acidic conditions (pH 3.0) have been validated in serum vitamin C assays [1]. The stable isotope labeling does not alter electrochemical properties, enabling its use as a retention time marker and recovery standard in non-MS detection workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyluric Acid-[13C4,15N3]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.